molecular formula C11H12O2S B13638669 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione

1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione

Cat. No.: B13638669
M. Wt: 208.28 g/mol
InChI Key: VVKJWHOWKCGBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione (CAS 155376-96-8) is a high-purity chemical building block supplied for research and further manufacturing applications. This compound, with the molecular formula C 11 H 12 O 2 S and a molecular weight of 208.28 g/mol, is a versatile reagent designed for synthetic organic chemistry . Its primary research value lies in its role as a key intermediate for the synthesis of complex and functionalized organic molecules. Recent scientific literature demonstrates the application of this specific compound, or its close structural analogs, in advanced base-mediated [3 + 3] cyclization annulation reactions for the construction of cyclopropyl-functionalized phenol derivatives . These multi-substituted phenols are core structural motifs found in natural products and pharmaceutically active compounds, highlighting the reagent's significance in medicinal chemistry and drug discovery research . The structure incorporates a cyclopropyl group, a motif widely used in drug design to confer metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic properties of resultant candidate molecules . The simultaneous presence of the 1,3-dicarbonyl moiety and the 3-methylthiophene ring makes this reagent a valuable scaffold for further chemical modifications and hybridization strategies, which are commonly employed to develop novel bioactive agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

1-cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione

InChI

InChI=1S/C11H12O2S/c1-7-4-5-14-11(7)10(13)6-9(12)8-2-3-8/h4-5,8H,2-3,6H2,1H3

InChI Key

VVKJWHOWKCGBCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)CC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

Component Role Typical Examples
Cyclopropylmethyl ketone (CPMK) Starting ketone substrate Cyclopropylmethyl ketone
Carboxylic acid ester Acylating agent Methyl acetate, Ethyl acetate
Alkali alcoholate Base to form enolate intermediate Sodium methylate, Sodium ethylate, Potassium methylate, Potassium ethylate
Solvent Reaction medium Aliphatic/araliphatic alcohols (e.g., tert-butanol), ethers like diethylene glycol dimethyl ether
Temperature Reaction temperature -20 to 50 °C (preferably 0 to 40 °C)

Reaction Mechanism and Procedure

  • The alkali alcoholate is first mixed with CPMK to generate the enolate intermediate.
  • The carboxylic acid ester is then added gradually to the reaction mixture.
  • The reaction proceeds with nucleophilic acyl substitution, forming the 1-cyclopropylalkan-1,3-dione initially as an enolate salt.
  • Acidification of the reaction mixture liberates the free diketone.
  • The product is isolated by extraction or distillation, often without isolating the enolate salt to simplify processing.

Advantages

  • Avoids the use of harsh bases like sodium hydride, which require long reaction times (up to 14 hours) and give low space-time yields.
  • Uses simple bases (alkali alcoholates) which are economical and efficient.
  • Can be performed in batch or continuous flow reactors.
  • High yields with good selectivity.

Thermal Gas Phase Rearrangement Method

  • 1-Cyclopropyl vinyl acetate is injected in liquid or gaseous form into a reactor operated at elevated temperatures.
  • Thermal rearrangement converts it into 1-cyclopropylbutane-1,3-dione.
  • This method offers a gas-phase synthetic route that can be advantageous for continuous production and avoids liquid-phase reagents and solvents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages References
Acylation of CPMK with esters CPMK, methyl/ethyl acetate, sodium/potassium alkoxides, 0–40 °C, alcohol/ether solvents High yield, mild conditions, scalable
Thermal gas phase rearrangement 1-Cyclopropyl vinyl acetate, elevated temperature Continuous process, solvent-free
Lewis acid catalyzed condensation Cyclopropanecarboxylic acid derivatives, acetone, BF3 Alternative catalytic route

Research Findings and Notes

  • The acylation method is the most documented and industrially relevant for preparing cyclopropyl-substituted 1,3-diones, including derivatives with substituted thiophene rings like 3-methylthiophen-2-yl groups.
  • The enolate intermediate isolation is generally avoided; instead, acidification and direct extraction are preferred for operational simplicity.
  • The choice of alkali alcoholate and reaction temperature critically influences yield and purity.
  • Continuous flow reactors have been proposed to enhance space-time yields and process efficiency.
  • The thermal gas phase method provides an innovative alternative but is less commonly applied to substituted derivatives.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 3-methylthiophene group in the target compound provides electron-rich aromaticity, moderating the acidity of α-hydrogens compared to electron-withdrawing groups (e.g., CF3 in ) .

Critical Challenges :

  • Byproduct Formation: Methods using aryl esters (e.g., 2-methylthio-4-trifluoromethylphenyl derivatives) generate side products due to competing enolate pathways, necessitating precise stoichiometry .
  • Intermediate Availability : Cyclopropyl methyl ketone, a key intermediate for the target compound, is less accessible than linear alkyl ketones (e.g., ethyl ketone in ) .

Physicochemical and Application Differences

  • Acidity: The α-hydrogen acidity follows the order: CF3-substituted > thiophene-substituted > pyrazole-substituted. This impacts reactivity in enolate formation and coordination chemistry .
  • Thermal Stability : Cyclopropyl-containing diones (e.g., target compound) exhibit lower melting points (~58–68°C) compared to aromatic analogs (e.g., 1-(4-chlorophenyl)-dione, m.p. data unavailable but likely higher) .
  • Applications :
    • Agrochemicals : CF3- and methylthio-substituted diones are intermediates in herbicides (e.g., isoxaflutole) .
    • Materials Science : Thiophene-containing diones form metallopolymers for catalytic applications .
    • Pharmaceuticals : Hydroxyphenyl-substituted diones may serve as drug precursors due to enhanced solubility .

Biological Activity

1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione is a compound characterized by a unique structure that includes a cyclopropyl group and a thiophene moiety. Its molecular formula is C11H12O2SC_{11}H_{12}O_2S with a molecular weight of approximately 208.28 g/mol. This compound has garnered attention for its potential biological activities, which may include antioxidant, antimicrobial, and anticancer properties.

Structural Characteristics

The compound features a central propane-1,3-dione skeleton, which is substituted at one end with a cyclopropyl group and at the other with a 3-methylthiophen-2-yl group. This specific arrangement contributes to its unique chemical reactivity and biological activity.

Property Value
Molecular FormulaC11H12O2SC_{11}H_{12}O_2S
Molecular Weight208.28 g/mol
CAS Number1858676-95-5

Antioxidant Activity

Research indicates that compounds similar to 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar thiophene derivatives have shown effectiveness against a range of bacterial and fungal strains. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of vital enzymatic processes.

Anticancer Potential

There is emerging evidence that suggests potential anticancer activity. Compounds with similar structural motifs have been observed to induce apoptosis in cancer cell lines, particularly in breast cancer models such as MDA-MB-231. The combination of these compounds with established chemotherapeutic agents has shown synergistic effects, enhancing the overall efficacy of treatment.

Case Studies and Research Findings

  • Antioxidant Studies : A study on related thiophene compounds demonstrated their ability to inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in biological systems.
  • Antimicrobial Efficacy : Research evaluating the antimicrobial activity of thiophene derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating that 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione could similarly affect microbial growth.
  • Cancer Cell Line Studies : In vitro assays using MCF-7 and MDA-MB-231 breast cancer cell lines revealed that derivatives of the compound induced cell cycle arrest and apoptosis. The study highlighted the potential for these compounds to be developed into novel anticancer therapies.

Q & A

Q. What are the established synthetic routes for 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of dione precursors with cyclopropyl reagents. For the thiophene moiety, Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) are employed. Key steps include:

  • Thiophene functionalization: Introduce the 3-methylthiophen-2-yl group using Pd-catalyzed coupling under inert atmosphere (Ar/N₂) .
  • Dione formation: Use Claisen condensation between cyclopropane carbonyl derivatives and thiophene-acetic acid esters. Optimize pH (8–10) and temperature (60–80°C) to minimize side reactions .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) improves purity. Monitor by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?

Methodological Answer: Combine multiple techniques:

  • X-ray crystallography: Resolve bond lengths (e.g., C–C = 1.50–1.54 Å in cyclopropane) and confirm stereochemistry. For disordered residues, apply SHELXL refinement (R factor < 0.05) .
  • NMR: Assign peaks using ¹H-¹³C HSQC/HMBC. The cyclopropyl protons appear as a multiplet (δ 1.2–1.5 ppm), while thiophene protons resonate at δ 6.8–7.2 ppm .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 263.08 m/z). Compare with computational predictions (Gaussian 16, B3LYP/6-31G*) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3-methylthiophen-2-yl group in nucleophilic or electrophilic substitutions?

Methodological Answer: The thiophene’s electron-rich aromatic system directs reactivity:

  • Electrophilic substitution: The 5-position is favored due to resonance stabilization. Use DFT calculations (M06-2X/cc-pVTZ) to map electrostatic potentials .
  • Nucleophilic attack: The α,β-unsaturated dione moiety undergoes Michael addition. Monitor kinetics via UV-Vis (λmax = 280 nm) under varying pH (3–9) .
  • Side reactions: Competing thiophene ring-opening occurs under strong oxidizing conditions (e.g., H₂O₂/AcOH). Characterize byproduct formation via GC-MS .

Q. How can conflicting data from computational models and experimental results (e.g., bond angles, reactivity) be reconciled?

Methodological Answer: Address discrepancies systematically:

  • Validate computational parameters: Compare DFT (B3LYP vs. M06-2X) or basis sets (6-31G* vs. def2-TZVP). For cyclopropane strain energy, use MP2/cc-pVTZ .
  • Experimental error analysis: Check crystallographic thermal parameters (e.g., Ueq > 0.05 Ų indicates disorder) .
  • Solvent effects: PCM (Polarizable Continuum Model) simulations improve agreement with solution-phase NMR data .

Q. What strategies optimize the compound’s bioactivity while minimizing cytotoxicity in pharmacological studies?

Methodological Answer: Focus on structure-activity relationships (SAR):

  • Cyclopropane modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Assess via hepatic microsome assays (t₁/₂ > 60 min) .
  • Thiophene substitution: Replace 3-methyl with halogens (e.g., Cl) to improve target binding (e.g., kinase inhibition). Use SPR (Surface Plasmon Resonance) for affinity measurements (KD < 1 µM) .
  • Toxicity screening: Test against HEK-293 cells (MTT assay, IC₅₀ > 100 µM). Mitigate off-target effects via prodrug strategies (e.g., ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.